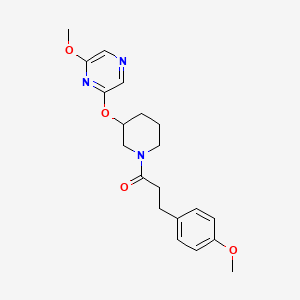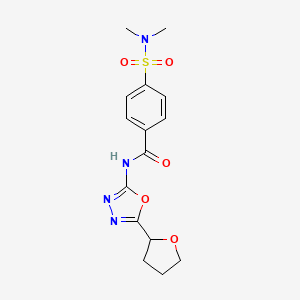
4-(N,N-dimethylsulfamoyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties such as reactivity and stability.Scientific Research Applications
Synthetic Applications
- Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of benzyl tetrahydrofuran derivatives, including those with 1,3,4-oxadiazole units, showcasing the utility of similar compounds in generating heterocyclic structures with potential pharmaceutical applications (S. Pirc et al., 2003).
- Polyamide and Thin Films Production : Aromatic polyamides incorporating 1,3,4-oxadiazole or benzonitrile units have been synthesized, indicating the relevance of such compounds in creating materials with good thermal stability and potential for flexible electronic applications (I. Sava et al., 2003).
- Herbicidal Activities Exploration : Compounds featuring 1,3,4-oxadiazole structures have been explored for their herbicidal activities, underlining the agricultural research potential of related compounds (W. Bao, 2008).
Biological Applications
- Anticancer and Antimicrobial Agents : Research into benzamides and oxadiazole derivatives has highlighted their potential in anticancer and antimicrobial applications, suggesting that compounds with similar frameworks could be explored for therapeutic uses (B. Ravinaik et al., 2021); (Sailaja Rani Talupur et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves discussing potential future research directions or applications of the compound.
Please consult with a qualified professional or refer to specific scientific literature for detailed information.
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-19(2)25(21,22)11-7-5-10(6-8-11)13(20)16-15-18-17-14(24-15)12-4-3-9-23-12/h5-8,12H,3-4,9H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMVNWJINGCWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


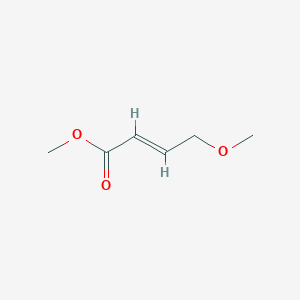
![N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide](/img/structure/B2766496.png)
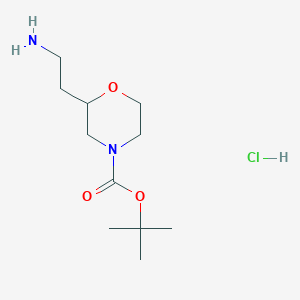
![5-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2766498.png)
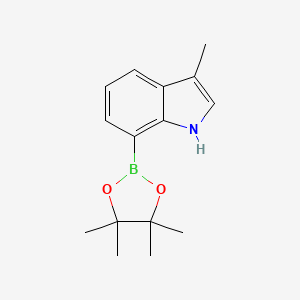
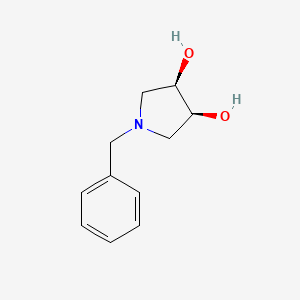

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2766503.png)
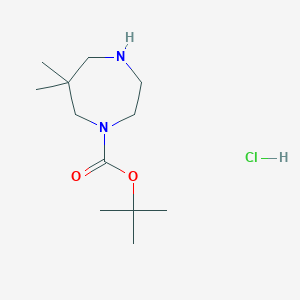
![7-Bromopyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B2766506.png)
![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate](/img/structure/B2766507.png)
![Methyl (E)-4-[7a-(benzamidomethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-4-oxobut-2-enoate](/img/structure/B2766509.png)
